![molecular formula C20H23NO4 B4258876 2-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}carbonyl)benzene-1,3-diol](/img/structure/B4258876.png)
2-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}carbonyl)benzene-1,3-diol
Overview
Description
2-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}carbonyl)benzene-1,3-diol is a chemical compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}carbonyl)benzene-1,3-diol involves the inhibition of the activity of various enzymes such as cyclooxygenase and lipoxygenase. This inhibition leads to the reduction of the production of inflammatory mediators such as prostaglandins and leukotrienes, which ultimately results in the anti-inflammatory and antioxidant effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}carbonyl)benzene-1,3-diol include the reduction of oxidative stress, inflammation, and cell proliferation. This compound has also been shown to have a protective effect on various organs such as the liver, kidney, and heart.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}carbonyl)benzene-1,3-diol is its high potency and selectivity towards the target enzymes. This makes it an ideal candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 2-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}carbonyl)benzene-1,3-diol. One of the directions is the development of new derivatives of this compound with improved solubility and bioavailability. Another direction is the investigation of the potential applications of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the mechanism of action of this compound can be further elucidated to better understand its therapeutic potential.
Scientific Research Applications
2-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}carbonyl)benzene-1,3-diol has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to have significant anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
properties
IUPAC Name |
(2,6-dihydroxyphenyl)-[3-[(4-methylphenoxy)methyl]piperidin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-14-7-9-16(10-8-14)25-13-15-4-3-11-21(12-15)20(24)19-17(22)5-2-6-18(19)23/h2,5-10,15,22-23H,3-4,11-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIRPQFZMUPMGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2CCCN(C2)C(=O)C3=C(C=CC=C3O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.